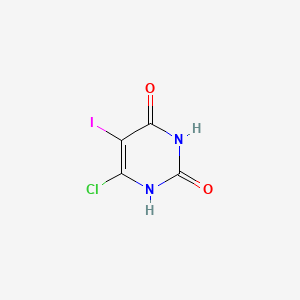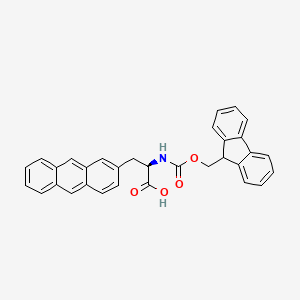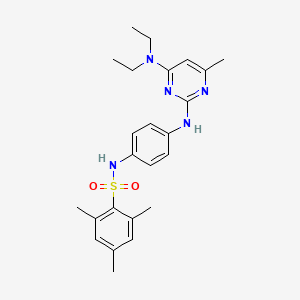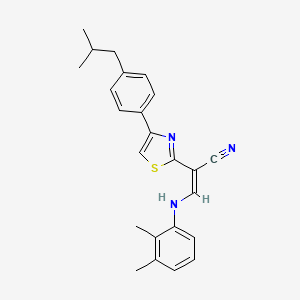![molecular formula C28H30N4O2S B2700205 N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251606-56-0](/img/no-structure.png)
N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
A study designed and synthesized a series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluated for their antituberculosis activity. The compound ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising results against Mycobacterium tuberculosis (MTB), indicating potential as an antituberculosis agent (Jeankumar et al., 2013).
Anti-Inflammatory and Analgesic Agents
Another study synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds were found to be potent inhibitors of COX-2, showing high analgesic and anti-inflammatory effects, suggesting their potential use in treating related conditions (Abu‐Hashem et al., 2020).
Anti-Angiogenic and Anticancer Properties
Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities. These compounds blocked the formation of blood vessels in vivo and exhibited cytotoxic effects, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Applications in Polymer Science
A study synthesized and characterized compounds like (4-ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine for use in polypropylene copolymers. These compounds improved the thermal stability of the polymers, indicating their potential use in enhancing the properties of polymer materials (Desai et al., 2004).
Capillary Electrophoresis in Pharmaceuticals
Research involving nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, demonstrated the method's effectiveness in pharmaceutical quality control. This suggests its application in ensuring the purity and quality of pharmaceutical products (Ye et al., 2012).
Histone Deacetylase Inhibition
A study described the design and biological evaluation of a compound that selectively inhibits histone deacetylases, showing significant antitumor activity and entering clinical trials. This highlights its potential in cancer therapy (Zhou et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves the condensation of 4-ethylbenzylamine with 3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid chloride.", "Starting Materials": [ "4-ethylbenzylamine", "3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one", "piperidine-3-carboxylic acid chloride", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "triethylamine", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzylamine with 3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one in the presence of diisopropylethylamine and N,N-dimethylformamide to form the intermediate.", "Step 2: Reaction of the intermediate with piperidine-3-carboxylic acid chloride in the presence of triethylamine and N,N-dimethylformamide to form the final product.", "Step 3: Purification of the final product by column chromatography using ethyl acetate as the eluent.", "Step 4: Neutralization of the eluent with sodium bicarbonate and washing with brine to obtain the pure compound." ] } | |
CAS-Nummer |
1251606-56-0 |
Molekularformel |
C28H30N4O2S |
Molekulargewicht |
486.63 |
IUPAC-Name |
N-[(4-ethylphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C28H30N4O2S/c1-3-19-8-10-20(11-9-19)15-29-26(33)22-5-4-14-32(16-22)28-30-24-23(17-35-25(24)27(34)31-28)21-12-6-18(2)7-13-21/h6-13,17,22H,3-5,14-16H2,1-2H3,(H,29,33)(H,30,31,34) |
InChI-Schlüssel |
OIIULFAVYYWQPJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)




![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)
![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide](/img/structure/B2700142.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)
